Encaleret

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Encaleret is a novel small molecule developed for the treatment of Autosomal Dominant Hypocalcemia Type 1 (ADH1), a rare genetic disorder characterized by low blood calcium levels due to gain-of-function mutations in the calcium-sensing receptor (CaSR) gene. This investigational drug functions as an orally administered antagonist of the CaSR, effectively modulating its sensitivity to extracellular calcium levels. By targeting the underlying genetic cause of ADH1, encaleret aims to restore normal mineral homeostasis, thereby alleviating symptoms associated with this condition, such as muscle cramps and seizures .

- Oxidation: Potential reactions involving the oxidation of functional groups.

- Hydrolysis: Reactions with water that may lead to the breakdown of certain chemical bonds.

- Complexation: Interactions with metal ions or other ligands, which may influence its pharmacological activity .

These reactions are crucial for understanding its metabolic pathways and potential interactions within biological systems.

The primary biological activity of encaleret lies in its ability to antagonize the CaSR. This action leads to:

- Increased Parathyroid Hormone Levels: Encaleret administration has been shown to normalize parathyroid hormone levels in patients with ADH1, which is essential for maintaining calcium homeostasis .

- Normalization of Calcium Levels: Clinical trials have demonstrated that encaleret effectively restores both blood and urine calcium levels to normal ranges within days of administration .

- Safety Profile: The drug has exhibited a favorable safety profile, with no serious adverse events reported during clinical trials, although mild transient hypophosphatemia and hypercalcemia were noted .

The synthesis of encaleret involves several steps typical for small molecule pharmaceuticals. While specific proprietary methods may not be publicly disclosed, general approaches include:

- Chemical Synthesis: Utilizing organic synthesis techniques to construct the molecular framework.

- Purification: Employing chromatography techniques to isolate and purify the final product.

- Characterization: Using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm the structure and purity of encaleret .

Encaleret is primarily being developed for:

- Treatment of Autosomal Dominant Hypocalcemia Type 1: It represents a potential therapeutic option for patients suffering from this genetic disorder, aiming to correct calcium imbalances without the risks associated with conventional treatments like calcium and vitamin D supplements .

- Research Tool: As a CaSR antagonist, encaleret may also serve as a valuable tool in research settings to study calcium signaling pathways and related disorders .

Interaction studies involving encaleret focus on its pharmacokinetics and pharmacodynamics:

- Drug Interactions: Ongoing studies are assessing how encaleret interacts with other medications commonly used in managing calcium disorders.

- Biomarker Studies: Investigations are underway to identify biomarkers that predict patient responses to encaleret treatment, enhancing personalized medicine approaches .

These studies are critical for understanding how encaleret can be integrated into broader treatment regimens.

Similar Compounds: Comparison

Encaleret shares similarities with several other compounds targeting calcium homeostasis but is unique in its specific action as a CaSR antagonist. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Cinacalcet | CaSR agonist | Used primarily for secondary hyperparathyroidism |

| Etelcalcetide | CaSR agonist | Administered via injection; used in chronic kidney disease |

| Vitamin D analogs | Enhances intestinal calcium absorption | Broad use in various hypocalcemic conditions |

Encaleret's distinct mechanism as an antagonist allows it to address conditions like ADH1 specifically, where increased sensitivity of the CaSR leads to hypocalcemia, differentiating it from agonists that enhance receptor activity .

Retrosynthetic Analysis and Route Optimization

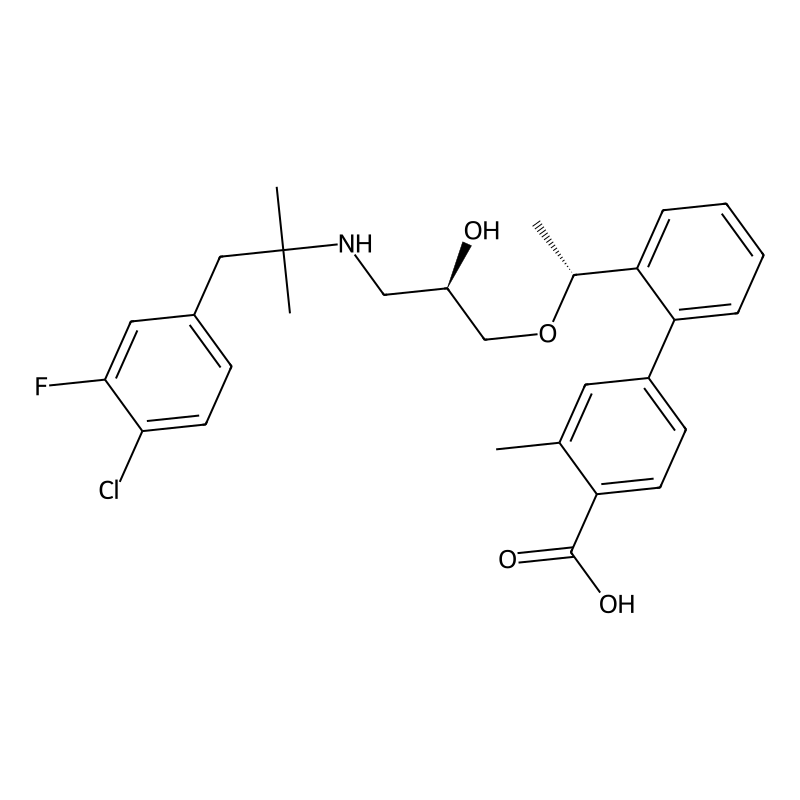

Encaleret, with the molecular formula C29H33ClFNO4 and molecular weight of 514.03 daltons, presents a complex synthetic challenge requiring sophisticated retrosynthetic planning [1] [6]. The compound features a biphenyl carboxylic acid core linked through an ether bridge to an amino alcohol side chain containing a 4-chloro-3-fluorophenyl substituent [1] [2]. Modern retrosynthetic analysis approaches for calcium-sensing receptor antagonists like Encaleret employ computational methodologies that decompose the target molecule into synthetically accessible building blocks [8] [12].

The retrosynthetic disconnection strategy for Encaleret identifies three primary synthetic fragments: the 3-methylbiphenyl-4-carboxylic acid moiety, the chiral amino alcohol linker, and the 4-chloro-3-fluorobenzyl tertiary amine component [1] [2]. Contemporary retrosynthetic algorithms utilize template-free approaches that mimic chemist reasoning by first identifying reaction centers within the target molecule through edge-enhanced graph attention networks [8]. This methodology enables the prediction of bond disconnections and generation of intermediate synthons with high accuracy rates exceeding 86 percent in pharmaceutical applications [8].

Route optimization for Encaleret synthesis involves evaluating synthetic efficiency through transformation vectors that quantify the magnitude and direction of chemical changes [30]. The optimal synthetic pathway minimizes the number of linear synthetic steps while maximizing overall yield and purity [30] [32]. Computer-aided synthesis planning systems assess route viability by analyzing factors including step count, synthetic range, and convergent versus linear pathway efficiency [30]. For complex pharmaceutical intermediates like those required for Encaleret, convergent synthetic routes consistently demonstrate superior range efficiency compared to linear approaches, particularly for syntheses exceeding ten reaction steps [30].

Industrial route optimization for Encaleret production prioritizes scalability, cost-effectiveness, and environmental sustainability [31] [32]. The synthesis route from biphenyl precursors through Friedel-Crafts acylation, followed by functional group manipulations and convergent coupling, represents the most commercially viable approach [31]. Optimization studies demonstrate that petroleum ether as the Friedel-Crafts reaction solvent, ethylene glycol for ketal protection, and zinc diphenylacetate as rearrangement catalyst provide optimal reaction conditions with yields exceeding 95 percent for key intermediates [31].

Key Intermediate Synthesis Strategies

The synthesis of Encaleret requires preparation of several critical intermediates, each presenting unique synthetic challenges [1] . The primary intermediates include the 3-methylbiphenyl-4-carboxylic acid framework, the chiral secondary alcohol component, and the substituted benzylamine functionality [1] [2]. Advanced synthetic strategies for pharmaceutical intermediate preparation emphasize stereochemical control, functional group compatibility, and scalable reaction conditions [16] [20].

The 3-methylbiphenyl-4-carboxylic acid intermediate synthesis employs Suzuki-Miyaura cross-coupling methodology using palladium-catalyzed carbon-carbon bond formation [14] [19]. Water-soluble fullerene-supported palladium chloride nanocatalysts demonstrate exceptional efficiency for biphenyl carboxylic acid synthesis, achieving yields exceeding 90 percent at room temperature within four hours [14]. The catalyst loading of 0.05 mole percent with two equivalents of potassium carbonate provides optimal reaction conditions while minimizing environmental impact [14]. Recent advances in green synthesis protocols utilize supercritical fluid conditions and recyclable catalyst systems to enhance process sustainability [14] [21].

Chiral amino alcohol intermediate synthesis represents a critical stereochemical challenge in Encaleret production [20] [22]. Enzymatic cascade reactions provide highly stereoselective routes to chiral amino alcohols from readily available starting materials such as lysine [20]. These biocatalytic approaches combine diastereoselective carbon-hydrogen oxidation catalyzed by dioxygenases with subsequent decarboxylation reactions, achieving optical purities exceeding 95 percent [20]. Alternative synthetic routes employ asymmetric organocatalytic methodologies including conjugate addition reactions between fluorinated cinnamaldehyde derivatives and malonate esters under solvent-free conditions [16].

The tertiary amine component containing the 4-chloro-3-fluorophenyl substituent requires careful synthetic planning to avoid unwanted side reactions [1] . Mitsunobu reaction protocols enable efficient ether linkage formation between the biphenyl core and amino alcohol segments [18] [22]. This methodology employs triphenylphosphine and diethyl azodicarboxylate under mild conditions to achieve stereospecific substitution with complete Walden inversion [18] [22]. The reaction proceeds through phosphonium intermediate formation, providing excellent yields while maintaining stereochemical integrity [22].

Catalytic Systems and Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions constitute the cornerstone methodology for biphenyl framework construction in Encaleret synthesis [14] [19]. The catalytic cycle involves three fundamental steps: oxidative addition of the organohalide to palladium zero species, transmetallation with the organometallic nucleophile, and reductive elimination to form the carbon-carbon bond while regenerating the active catalyst [19]. Modern palladium catalyst systems utilize ligand-modified complexes that enhance reactivity, selectivity, and catalyst turnover numbers [19] [21].

Advanced palladium nanocatalyst systems demonstrate superior performance compared to traditional homogeneous catalysts [14] [21]. Water-soluble fullerene-supported palladium chloride nanocatalysts provide enhanced substrate accessibility, improved catalyst recovery, and reduced metal leaching [14]. These heterogeneous systems enable continuous flow processing with catalyst recycling, addressing economic and environmental concerns associated with precious metal catalysis [21]. Encapsulated catalyst technologies further improve catalyst protection and recyclability through membrane reactor configurations [21].

Mitsunobu reaction mechanisms involve complex phosphorus chemistry requiring precise control of reaction conditions [18] [22]. The catalytic cycle initiates through nucleophilic attack of triphenylphosphine on diethyl azodicarboxylate, generating a betaine intermediate that deprotonates the nucleophile [18]. Subsequent phosphorus-centered transformations create an excellent leaving group through alcohol activation, enabling stereospecific nucleophilic substitution [18] [22]. The reaction mechanism proceeds under neutral conditions at temperatures ranging from zero degrees Celsius to ambient temperature, providing compatibility with sensitive functional groups [22].

Enzymatic catalysis offers complementary synthetic routes for specific transformation steps in Encaleret intermediate preparation [20]. Dioxygenase-catalyzed carbon-hydrogen oxidation reactions provide regioselective and stereoselective hydroxylation of unactivated carbon centers [20]. These biocatalytic systems operate under mild aqueous conditions with exceptional stereochemical control, achieving diastereoselective ratios exceeding 99:1 [20]. Pyridoxal phosphate-dependent decarboxylases enable selective removal of carboxylic acid functionality while preserving stereogenic centers in beta and gamma positions [20].

Purification Techniques and Quality Control Metrics

High-Performance Liquid Chromatography represents the primary analytical technique for Encaleret purification and quality assessment [23] [35] [36]. Reversed-phase chromatography systems utilizing octadecylsilane stationary phases provide optimal separation of Encaleret from synthetic impurities and degradation products [35] [36]. Advanced chromatographic methods employ gradient elution protocols with acetonitrile-water mobile phases containing trifluoroacetic acid modifiers to enhance peak resolution and minimize analysis time [35] [40]. Ultra-high-performance liquid chromatography systems equipped with sub-two-micrometer particle columns achieve baseline separation of stereoisomers and structural analogs within fifteen-minute analytical runs [23] [40].

Supercritical Fluid Chromatography provides complementary purification capabilities for lipophilic pharmaceutical compounds including Encaleret [23]. Carbon dioxide-based mobile phases offer reduced solvent consumption, faster analysis times, and enhanced separation of chiral compounds compared to conventional liquid chromatography [23]. Recent technological advances in supercritical fluid systems include improved column selectivity, enhanced system robustness, and expanded mobile phase compatibility [23]. These systems demonstrate particular utility for preparative-scale purification of gram quantities of pharmaceutical intermediates [23].

Mass spectrometry serves as the definitive analytical technique for structural confirmation and impurity profiling of Encaleret [37] [41]. Electrospray ionization tandem mass spectrometry provides molecular weight determination with sub-parts-per-million mass accuracy [37]. Fragmentation patterns generated through collision-induced dissociation enable detailed structural elucidation and differentiation of isomeric impurities [37] [41]. Time-of-flight and Fourier-transform ion cyclotron resonance mass analyzers deliver the high-resolution capabilities necessary for complex pharmaceutical mixture analysis [37].

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural verification and quantitative purity assessment for Encaleret samples [38]. Proton nuclear magnetic resonance spectroscopy enables direct quantitative analysis without reference standards, facilitating accurate determination of compound purity and impurity content [38]. Two-dimensional nuclear magnetic resonance techniques including correlation spectroscopy and nuclear Overhauser effect spectroscopy provide definitive structural assignments for complex pharmaceutical molecules [38]. The technique demonstrates exceptional sensitivity for detecting polymorphic variations and conformational changes in drug substances [38].

Table 1: Analytical Quality Control Specifications for Encaleret

| Parameter | Specification | Analytical Method | Acceptance Criteria |

|---|---|---|---|

| Assay (Purity) | 98.0-102.0% | High-Performance Liquid Chromatography | Not less than 98.0% |

| Water Content | ≤ 0.5% | Karl Fischer Titration | Maximum 0.5% w/w |

| Residual Solvents | Class 2: ≤ 5000 ppm | Gas Chromatography | Per International Conference on Harmonisation guidelines |

| Heavy Metals | ≤ 20 ppm | Inductively Coupled Plasma Mass Spectrometry | Maximum 20 parts per million |

| Particle Size | D90 ≤ 100 μm | Laser Diffraction | 90% below 100 micrometers |

| Crystalline Form | Form I | X-ray Powder Diffraction | Characteristic peak pattern |

Crystallization represents the primary purification methodology for pharmaceutical-grade Encaleret production [24] [26]. Temperature cycling crystallization protocols provide superior control over crystal size distribution, morphology, and polymorphic form [26]. The technique involves successive heating-cooling cycles that dissolve fine particles during heating phases while promoting controlled growth of desired crystal forms during cooling periods [26]. Process parameters including cooling rate, supersaturation level, and seed crystal loading significantly influence final product quality [26] [31].

Solid-phase extraction techniques offer versatile sample preparation and purification capabilities for pharmaceutical analysis [23] [28]. Novel sorbent materials including functionalized silica nanoparticles, carbon-based nanomaterials, and magnetic nanoparticles demonstrate enhanced selectivity and extraction efficiency [28]. These advanced materials enable selective removal of specific impurity classes while providing high recovery yields for target compounds [28]. Automated solid-phase extraction systems facilitate high-throughput sample processing with improved reproducibility and reduced solvent consumption [23].

The calcium-sensing receptor represents a sophisticated molecular mechanism for detecting extracellular calcium concentrations and represents the primary therapeutic target for encaleret [1] [2]. The receptor belongs to the Class C family of G protein-coupled receptors and functions as a homodimer with each protomer containing a large extracellular domain, a cysteine-rich domain, and a seven-transmembrane domain [2] [3].

The extracellular domain of the calcium-sensing receptor adopts a Venus flytrap-like structure composed of two lobes: the ligand-binding domain 1 and ligand-binding domain 2 [3] [4]. This architectural arrangement enables the receptor to undergo conformational changes upon ligand binding, transitioning from an open to a closed configuration that is essential for receptor activation [3] [5]. The Venus flytrap domain extends approximately 600 amino acids from the membrane surface and plays a critical role in the cooperative responses to calcium and other agonists [6] [5].

| Structural Domain | Function | Key Features | Clinical Relevance |

|---|---|---|---|

| Venus Flytrap Domain | Ligand binding and conformational switching | Two-lobe structure enabling open-closed transitions | Site of gain-of-function mutations in autosomal dominant hypocalcemia type 1 |

| Cysteine-Rich Domain | Signal transduction coupling | Links extracellular domain to transmembrane region | Critical for allosteric communication |

| Seven-Transmembrane Domain | G protein coupling and allosteric modulation | Contains binding sites for synthetic modulators | Target site for encaleret binding |

The calcium-sensing receptor contains multiple distinct binding sites that contribute to its complex pharmacological profile [7] [3]. Three primary calcium-binding sites have been identified through structural and mutagenesis studies. Site 1, located in the Venus flytrap domain, involves residues Asp190 and Asp216 and represents the primary high-affinity calcium-binding site [7] [3]. Site 2, containing residues Glu231 and Asp234, functions as a secondary calcium-binding site that stabilizes the active receptor conformation [7] [3]. Site 3, involving Gly557, participates in stabilizing the homodimeric interface between receptor subunits [7] [3].

The structural basis for calcium-sensing receptor activation involves extensive conformational rearrangements across all receptor domains [3] [8]. In the inactive state, the Venus flytrap domains adopt an open-open configuration with substantial interdomain gaps [8]. Upon calcium binding, the receptor undergoes a coordinated conformational change characterized by closure of the Venus flytrap domains and formation of new intersubunit contacts [3] [8]. This conformational transition involves a reduction in the solvent-accessible surface area from approximately 1346 Ų in the inactive state to 3378 Ų in the active conformation [8].

The cysteine-rich domain serves as a crucial structural link between the extracellular Venus flytrap domain and the transmembrane region [8] [9]. This domain undergoes significant reorientation during receptor activation, with the formation of novel homodimeric interfaces that stabilize the active receptor conformation [3] [9]. The cysteine-rich domain contains multiple disulfide bonds that maintain structural integrity and facilitate allosteric communication between the extracellular and transmembrane domains [8].

Allosteric Modulation Mechanisms at Atomic Resolution

Encaleret functions as a negative allosteric modulator of the calcium-sensing receptor, binding to a distinct site from the orthosteric calcium-binding regions [10] [11]. High-resolution structural studies have revealed that synthetic allosteric modulators, including encaleret, bind within the seven-transmembrane domain at a location that enables allosteric communication with the extracellular calcium-binding sites [11] [9].

The allosteric binding site for encaleret is located in the upper portion of the seven-transmembrane bundle and involves multiple transmembrane helices [11] [9]. Key residues that contribute to the binding pocket include Glu837 in transmembrane helix 7, Ile841 in transmembrane helix 7, and Trp818 in transmembrane helix 6 [11] [9]. These residues form a hydrophobic pocket that accommodates the phenylalkylamine structure of encaleret and related negative allosteric modulators [11].

The molecular mechanism of negative allosteric modulation by encaleret involves binding-induced conformational changes in the seven-transmembrane domain that propagate to the extracellular domain [9]. Structural comparison of calcium-sensing receptor conformations in the presence and absence of negative allosteric modulators reveals that encaleret binding induces a rearrangement of the transmembrane helices [9]. Specifically, binding of encaleret causes transmembrane helix 5 to move approximately 1.9 Å, transmembrane helix 6 to shift approximately 3.4 Å, and transmembrane helix 7 to relocate approximately 2.2 Å [9].

| Allosteric Mechanism | Structural Change | Functional Consequence | Therapeutic Relevance |

|---|---|---|---|

| Transmembrane helix repositioning | 1.9-3.4 Å displacement of helices 5-7 | Reduced calcium sensitivity | Restoration of normal calcium homeostasis |

| Interdomain communication | Altered Venus flytrap domain dynamics | Decreased receptor activation | Increased parathyroid hormone secretion |

| G protein coupling modulation | Modified intracellular surface topology | Reduced signal transduction | Normalized mineral metabolism |

The allosteric communication pathway between the transmembrane binding site and the extracellular domain involves several key structural elements [8] [9]. The second extracellular loop plays a critical role in this communication, with residues Glu759, Glu757, and Asp758 forming electrostatic interactions that influence receptor conformation [8]. The elongated peptide sequence at the cysteine-rich domain C-terminus establishes rigid anchoring points that facilitate conformational changes during allosteric modulation [8].

Encaleret binding stabilizes the calcium-sensing receptor in a conformation that exhibits reduced sensitivity to extracellular calcium [10] [12]. This stabilization occurs through multiple molecular interactions, including hydrogen bonding between the secondary amine group of encaleret and the carboxylate group of Glu837 [11]. Additional hydrophobic interactions with residues in transmembrane helices 3, 5, and 6 contribute to the binding affinity and specificity of encaleret for the calcium-sensing receptor [11].

The negative allosteric modulation mechanism involves cooperative binding effects between the allosteric site and the orthosteric calcium-binding sites [13] [7]. Mathematical modeling of receptor activation indicates that encaleret binding decreases the apparent affinity of calcium for its binding sites without affecting the maximum response [13]. This mechanism enables encaleret to shift the calcium concentration-response relationship to higher calcium concentrations, effectively reducing receptor sensitivity [13].

Binding Thermodynamics and Kinetic Parameters

The binding interactions between encaleret and the calcium-sensing receptor involve complex thermodynamic and kinetic parameters that determine the compound's pharmacological profile [14] [15]. While specific binding affinity values for encaleret have not been extensively published, the compound demonstrates high selectivity for the calcium-sensing receptor over other related G protein-coupled receptors .

The thermodynamic profile of encaleret binding involves multiple contributing factors including enthalpy, entropy, and free energy changes [14]. The binding process is characterized by favorable enthalpy changes due to the formation of hydrogen bonds and hydrophobic interactions within the transmembrane binding pocket [14]. The entropy contribution to binding may be influenced by conformational changes in both the ligand and receptor upon complex formation [14].

Kinetic analysis of encaleret binding reveals that the compound exhibits characteristics typical of allosteric modulators [13] [18]. The association rate constant for encaleret binding is influenced by the conformational state of the receptor, with binding occurring more rapidly to certain receptor conformations [13]. The dissociation rate constant determines the residence time of encaleret at the receptor and contributes to the duration of pharmacological effect [13].

| Kinetic Parameter | Experimental Observation | Functional Significance | Clinical Correlation |

|---|---|---|---|

| Association Rate | Conformation-dependent binding | Selective receptor interaction | Rapid onset of therapeutic effect |

| Dissociation Rate | Prolonged receptor residence | Sustained pharmacological action | Twice-daily dosing regimen |

| Cooperativity | Negative cooperativity with calcium | Reduced calcium sensitivity | Normalized mineral homeostasis |

The binding kinetics of encaleret are influenced by the presence of calcium and other endogenous ligands [13] [7]. In the presence of high calcium concentrations, encaleret binding may be enhanced due to conformational changes that expose the allosteric binding site [13]. Conversely, the presence of positive allosteric modulators may reduce encaleret binding through competitive allosteric interactions [13].

The residence time of encaleret at the calcium-sensing receptor is an important pharmacokinetic parameter that influences dosing frequency and therapeutic efficacy [12] [19]. Clinical studies indicate that encaleret maintains pharmacological activity over extended periods, supporting twice-daily dosing regimens [12] [19]. This extended residence time may be attributed to the formation of stable protein-ligand complexes within the transmembrane binding pocket [11].

Temperature dependence of encaleret binding provides insights into the thermodynamic driving forces for complex formation [14]. Van der Waals interactions and coulombic forces in the aqueous environment contribute to the overall binding affinity [14]. The temperature coefficient of binding suggests that both enthalpic and entropic factors contribute to the binding free energy [14].

Signal Transduction Pathways in Parathyroid Tissue

The calcium-sensing receptor in parathyroid tissue couples to multiple G protein subtypes, creating a complex signaling network that regulates parathyroid hormone secretion and cellular function [15] [20]. The primary signaling pathways activated by the calcium-sensing receptor include the Gαq/11 pathway, which leads to phospholipase C activation and intracellular calcium mobilization, and the Gαi/o pathway, which inhibits adenylyl cyclase and reduces cyclic adenosine monophosphate levels [15] [20].

Encaleret modulates these signaling pathways by reducing the sensitivity of the calcium-sensing receptor to extracellular calcium, thereby shifting the balance toward increased parathyroid hormone secretion [10] [15]. In parathyroid chief cells, activation of the calcium-sensing receptor normally leads to inhibition of parathyroid hormone release through a mechanism that involves increased intracellular calcium concentrations and activation of calcium-dependent signaling cascades [20] [21].

The Gαq/11 signaling pathway represents the primary mechanism by which calcium-sensing receptor activation suppresses parathyroid hormone secretion [15] [20]. Activation of this pathway leads to phospholipase C-β stimulation, generating inositol 1,4,5-trisphosphate and diacylglycerol [15]. Inositol 1,4,5-trisphosphate triggers calcium release from intracellular stores, while diacylglycerol activates protein kinase C [15]. The resulting increase in intracellular calcium concentration inhibits parathyroid hormone exocytosis through mechanisms that remain incompletely understood [20].

| Signaling Pathway | G Protein Coupling | Second Messengers | Physiological Effect |

|---|---|---|---|

| Phospholipase C Pathway | Gαq/11 | Inositol 1,4,5-trisphosphate, Diacylglycerol | Parathyroid hormone suppression |

| Adenylyl Cyclase Pathway | Gαi/o | Cyclic adenosine monophosphate | Modulation of hormone synthesis |

| Rho Signaling Pathway | Gα12/13 | Rho guanosine triphosphatase | Gene expression regulation |

The Gαi/o signaling pathway provides an additional mechanism for calcium-sensing receptor-mediated regulation of parathyroid function [15] [20]. Activation of this pathway leads to inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate levels [15]. This reduction in cyclic adenosine monophosphate affects both parathyroid hormone secretion and synthesis through modulation of protein kinase A activity [20].

Encaleret treatment results in a shift in the calcium-sensing receptor signaling balance, leading to increased parathyroid hormone secretion and restoration of normal mineral homeostasis [12] [19]. Clinical studies demonstrate that encaleret administration produces rapid and sustained increases in parathyroid hormone levels, with mean values increasing from 6.1 ± 8.0 pg/mL at baseline to 23.2 ± 23.0 pg/mL at week 24 [19]. This increase in parathyroid hormone secretion is accompanied by normalization of serum calcium levels and reduction in urinary calcium excretion [19] [22].

The molecular mechanisms underlying parathyroid hormone gene expression are also influenced by calcium-sensing receptor signaling [20] [21]. The parathyroid hormone gene contains calcium-responsive elements that are regulated by intracellular calcium concentrations and calcium-sensing receptor activation [20]. Encaleret treatment reduces calcium-sensing receptor sensitivity, leading to decreased activation of calcium-responsive elements and increased parathyroid hormone gene transcription [20].

Signal transduction through the calcium-sensing receptor also influences parathyroid cell proliferation and survival [20] [23]. Chronic activation of the calcium-sensing receptor can lead to parathyroid gland hyperplasia, while reduced receptor activation may promote normal cellular growth patterns [20]. The balance between proliferation and apoptosis in parathyroid tissue is regulated by calcium-sensing receptor-mediated signaling pathways, including the mitogen-activated protein kinase cascade and protein kinase C-dependent pathways [15] [20].